molecular formula C24H24N2O2 B11607156 2-(2,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide

2-(2,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No.: B11607156
M. Wt: 372.5 g/mol
InChI Key: RSUQKVITESYHJZ-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups and a carbazole moiety substituted with an ethyl group. The unique structure of this compound makes it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Coupling with Carbazole Derivative: The phenoxy intermediate is then coupled with 9-ethyl-9H-carbazole-3-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methyl groups on the phenoxy ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated phenoxy derivatives.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and carbazole moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is unique due to the combination of the phenoxy and carbazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(9-ethylcarbazol-3-yl)acetamide

InChI

InChI=1S/C24H24N2O2/c1-4-26-21-8-6-5-7-19(21)20-14-18(10-11-22(20)26)25-24(27)15-28-23-12-9-16(2)13-17(23)3/h5-14H,4,15H2,1-3H3,(H,25,27)

InChI Key

RSUQKVITESYHJZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)C)C)C4=CC=CC=C41

Origin of Product

United States

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